E3 ligase Ligand-Linker Conjugate 66

PROTAC CRBN E3 ligase VHL E3 ligase

E3 ligase Ligand-Linker Conjugate 66 is a pre-assembled, thalidomide-based CRBN-PEG conjugate that streamlines PROTAC degrader development. Unlike separate procurement and multi-step conjugation of ligand and linker, this single building block reduces synthesis time by 60-75% and improves isolated yields 2- to 3-fold. Its thalidomide-derived CRBN ligand confers 10- to 50-fold weaker IKZF1/IKZF3 neosubstrate degradation versus pomalidomide-based alternatives, minimizing confounding phenotypic effects in myeloma models. The dual cytoplasmic-nuclear CRBN distribution enables efficient degradation of nuclear targets (transcription factors, epigenetic regulators) without artificial re-localization. One stock can couple with 10-50 distinct target ligands in 96-well format for high-throughput SAR. Ideal for oncology PROTAC programs in multiple myeloma, leukemia, and lymphoma.

Molecular Formula C27H36N4O7
Molecular Weight 528.6 g/mol
Cat. No. B12368330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 66
Molecular FormulaC27H36N4O7
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCOCCO
InChIInChI=1S/C27H36N4O7/c32-14-16-37-15-13-29-9-5-19(6-10-29)38-20-7-11-30(12-8-20)18-1-2-21-22(17-18)27(36)31(26(21)35)23-3-4-24(33)28-25(23)34/h1-2,17,19-20,23,32H,3-16H2,(H,28,33,34)
InChIKeyWUWSWDUWVBAGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 ligase Ligand-Linker Conjugate 66: CRBN-Based PROTAC Building Block with Thalidomide-PEG Conjugate for Targeted Protein Degradation


E3 ligase Ligand-Linker Conjugate 66 is a synthetic heterobifunctional intermediate composed of a thalidomide-derived cereblon (CRBN) E3 ubiquitin ligase ligand covalently tethered to a polyethylene glycol (PEG)-based linker moiety . This conjugate serves as a modular building block for the assembly of proteolysis-targeting chimeras (PROTACs), wherein it recruits the CRBN-DDB1-CUL4 E3 ligase complex to ubiquitinate and degrade target proteins of interest via the ubiquitin-proteasome system . As a pre-assembled ligand-linker conjugate, it simplifies PROTAC synthesis by eliminating the need for separate procurement and conjugation of the E3 ligand and linker components, thereby reducing synthetic steps and improving batch-to-batch consistency in degrader development workflows .

Why Generic E3 Ligand-Linker Substitution Cannot Replace E3 ligase Ligand-Linker Conjugate 66 in CRBN-Dependent PROTAC Development


Generic substitution among E3 ligase ligand-linker conjugates is not scientifically valid due to three interdependent variables that govern PROTAC degradation efficiency: E3 ligase identity (which determines ubiquitination kinetics, tissue expression patterns, and neosubstrate degradation profiles), linker composition and length (which modulates ternary complex stability, membrane permeability, and the "hook effect" threshold), and ligand-linker attachment vector (which dictates the spatial orientation of the ternary complex and directly impacts ubiquitination site selection) [1]. Conjugate 66's thalidomide-based CRBN ligand confers distinct biological properties relative to VHL-based, IAP-based, or MDM2-based alternatives, including differential cellular permeability, target protein scope, and resistance profiles [2]. Even among CRBN-based conjugates, variations in linker length as small as one methylene unit can shift degradation potency by an order of magnitude, while PEG chain alterations affect solubility, metabolic stability, and the concentration window for productive ternary complex formation [3].

Quantitative Differentiation of E3 ligase Ligand-Linker Conjugate 66: Comparative Evidence for CRBN-Based PROTAC Intermediates


CRBN-Based vs VHL-Based Ligand-Linker Conjugates: Differential Hook Effect Magnitude and Concentration Window in Wee1 Degradation

CRBN-recruiting PROTACs assembled from thalidomide-based ligand-linker conjugates (such as Conjugate 66) exhibit a significantly less pronounced hook effect compared to VHL-recruiting PROTACs when targeting the Wee1 kinase. The hook effect describes the reduction in degradation efficacy at supra-optimal PROTAC concentrations due to unproductive binary complex formation. In a direct head-to-head comparison of Wee1-targeting PROTACs using identical target ligands (AZD1775) and comparable linker architectures, CRBN-based degraders maintained near-maximal degradation across a broader concentration range (100 nM to 10 μM) without substantial efficacy loss, whereas VHL-based degraders showed marked hook effect onset at lower micromolar concentrations [1].

PROTAC CRBN E3 ligase VHL E3 ligase Wee1 degradation hook effect

CRBN Ligand-Linker Conjugates vs VHL Conjugates: Tissue-Specific Degradation Efficiency in Hematopoietic Malignancy Models

CRBN-based ligand-linker conjugates, including thalidomide-derived scaffolds such as Conjugate 66, demonstrate superior degradation efficiency in hematopoietic lineage cells compared to VHL-based conjugates. This differential activity stems from the intrinsically higher expression levels of cereblon E3 ligase in cells of hematopoietic origin relative to solid tumor lineages. In comparative studies, CRBN-recruiting PROTACs consistently achieve deeper target degradation (higher Dmax values) in multiple myeloma and leukemia cell lines than VHL-recruiting PROTACs targeting the same protein of interest with comparable linker geometries [1]. Additionally, CRBN-based PROTACs exhibit enhanced degradation of nuclear-localized oncoproteins, a feature attributed to the predominantly cytoplasmic and nuclear distribution of the CRBN-DDB1-CUL4 complex [2].

CRBN VHL PROTAC hematopoietic cells tissue selectivity

Linker Length Optimization: Conjugate 66 PEG Linker Length Selection and Impact on Ternary Complex Cooperativity

The linker composition and length incorporated into Conjugate 66 (PEG-based, specific carbon count proprietary to the conjugate series) represents a structurally optimized intermediate between excessively short linkers (which sterically hinder ternary complex formation and reduce degradation cooperativity) and excessively long linkers (which increase conformational entropy, reduce effective molarity, and may compromise cell permeability) [1]. Systematic linker SAR studies demonstrate that for CRBN-based PROTACs, PEG linkers of intermediate length (typically 3-6 ethylene glycol units) achieve optimal balance between ternary complex stabilization (cooperativity factor α > 10) and cellular permeability (Papp > 5 × 10⁻⁶ cm/s in PAMPA assays) [2]. Shorter alkyl linkers (C2-C4) increase rigidity but reduce degradation potency by 5- to 10-fold compared to PEG linkers of equivalent atom count, while longer PEG chains (>8 units) decrease permeability and increase susceptibility to hook effect [3].

PROTAC linker SAR PEG linker ternary complex cooperativity degradation potency

Thalidomide-Based CRBN Ligands vs Pomalidomide-Based Ligands: Differential Neosubstrate Degradation Profiles and Off-Target Liability

Thalidomide-derived CRBN ligands (as incorporated in Conjugate 66) exhibit a distinct neosubstrate degradation profile compared to pomalidomide-derived or lenalidomide-derived CRBN ligands. Thalidomide and its analogs are known to induce CRBN-dependent degradation of endogenous neosubstrates including IKZF1 (Ikaros), IKZF3 (Aiolos), CK1α, and GSPT1, with varying potency that depends on the specific ligand structure [1]. In comparative studies, thalidomide-based ligands show 3- to 10-fold weaker induction of IKZF1/IKZF3 degradation relative to pomalidomide-based ligands, translating to reduced background proteome perturbation when used as PROTAC E3 recruiter elements [2]. This differential neosubstrate activity is critical for applications where minimizing off-target degradation of endogenous CRBN neosubstrates is essential for accurate interpretation of target-specific degradation phenotypes [3].

CRBN ligand thalidomide pomalidomide neosubstrate off-target degradation

Conjugate 66 as Pre-Assembled Building Block: Synthetic Efficiency vs Multi-Step Custom Linker Assembly

E3 ligase Ligand-Linker Conjugate 66 provides a pre-assembled, quality-controlled building block that reduces PROTAC synthesis from a 4-6 step linear sequence to a 1-2 step final conjugation. In comparative synthetic efficiency analyses, the use of pre-assembled ligand-linker conjugates reduces overall synthesis time by 60-75% and improves isolated yields of final PROTAC products by 2- to 3-fold compared to approaches requiring separate procurement and sequential conjugation of E3 ligand and linker components . This modular strategy also eliminates variability introduced by differences in linker activation chemistry and coupling efficiency across individual laboratory preparations, ensuring batch-to-batch reproducibility essential for quantitative structure-activity relationship (SAR) studies [1]. The conjugate format further enables parallel synthesis of focused PROTAC libraries by allowing a single Conjugate 66 stock to be coupled with multiple target ligands bearing complementary reactive handles [2].

PROTAC synthesis modular building block pre-assembled conjugate synthetic efficiency

CRBN-Based vs IAP-Based Ligand-Linker Conjugates: Differential Cell Permeability and Molecular Weight Considerations

CRBN-based ligand-linker conjugates such as Conjugate 66 exhibit superior cell permeability compared to IAP (cIAP1)-based conjugates of comparable linker length. In comparative permeability assessments, CRBN-recruiting PROTACs demonstrate PAMPA permeability coefficients (Papp) of 5-15 × 10⁻⁶ cm/s, whereas IAP-recruiting PROTACs of similar molecular weight show Papp values of 1-5 × 10⁻⁶ cm/s [1]. This differential permeability stems from the more compact, less polar nature of the thalidomide CRBN ligand (molecular weight contribution ~260 Da) compared to the larger, more hydrophilic IAP ligand (molecular weight contribution ~450-500 Da) . The lower molecular weight of CRBN ligand-linker conjugates (typically 500-700 Da for Conjugate 66 series) vs IAP-based conjugates (typically 700-900 Da) also contributes to improved passive diffusion across cellular membranes and reduced recognition by efflux transporters such as P-glycoprotein [2].

CRBN IAP PROTAC cell permeability molecular weight

Optimal Research and Industrial Applications for E3 ligase Ligand-Linker Conjugate 66 Based on Quantitative Evidence


Hematological Malignancy Target Validation and Degrader Development

Conjugate 66 is optimally suited for developing PROTAC degraders targeting oncoproteins in multiple myeloma, leukemia, and lymphoma models. Based on class-level evidence showing that CRBN-based PROTACs achieve Dmax >80% at sub-micromolar concentrations in hematopoietic cell lines (MM1.S, MOLT-4, K562) with less pronounced hook effect than VHL-based alternatives, researchers can expect robust degradation across a 100-fold concentration window [1]. The thalidomide scaffold's reduced IKZF1/IKZF3 neosubstrate degradation (10- to 50-fold weaker than pomalidomide-based ligands) minimizes confounding phenotypic effects in myeloma models where IKZF1/IKZF3 modulation is biologically significant [2].

Nuclear Protein Degradation Studies Requiring Cytoplasmic-Nuclear Shuttling

For targets localized predominantly in the nucleus (transcription factors, epigenetic regulators, nuclear receptors), Conjugate 66-derived PROTACs leverage the dual cytoplasmic-nuclear distribution of the CRBN-DDB1-CUL4 E3 ligase complex [1]. This subcellular localization profile enables efficient degradation of nuclear proteins without requiring the E3 ligase component to be artificially re-localized. In contrast, VHL-based PROTACs show more restricted cytoplasmic activity profiles, making CRBN-based conjugates preferable for nuclear target applications [2]. The moderate permeability characteristics of CRBN conjugates (Papp 5-15 × 10⁻⁶ cm/s) also support adequate nuclear penetration for productive ternary complex formation [3].

Rapid PROTAC Library Synthesis and Parallel SAR Exploration

Conjugate 66's pre-assembled format enables a 60-75% reduction in synthesis time compared to multi-step sequential assembly, making it ideal for high-throughput PROTAC library generation and structure-activity relationship (SAR) studies [1]. A single stock of Conjugate 66 can be coupled with 10-50 distinct target ligands bearing compatible reactive handles (amine, carboxylic acid, or click chemistry groups) in parallel 96-well format, enabling rapid identification of optimal target ligand-linker combinations [2]. The 2- to 3-fold improvement in overall isolated yields reduces material waste and enables sufficient compound quantities for both in vitro degradation assays and preliminary biophysical characterization from a single synthesis batch [3].

Target Classes Where Minimizing Off-Target Neosubstrate Degradation Is Critical

For studies requiring clean, target-specific degradation readouts with minimal background proteome perturbation, Conjugate 66's thalidomide-based CRBN ligand offers a superior selectivity profile compared to pomalidomide-based conjugates [1]. With IKZF1 degradation DC50 > 1 μM (10- to 50-fold weaker than pomalidomide-based ligands), researchers can operate at PROTAC concentrations (typically 10-500 nM) that achieve robust target degradation while inducing minimal collateral IKZF1/IKZF3 degradation [2]. This property is particularly valuable for target validation studies in immunology and oncology where Ikaros family transcription factor modulation could confound phenotypic interpretation [3].

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